molecular formula C8H14O2 B13630606 {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol CAS No. 2740767-97-7

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol

Katalognummer: B13630606
CAS-Nummer: 2740767-97-7
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: YBQLULFEWALDFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Methyl-2-oxabicyclo[221]heptan-5-yl}methanol is a bicyclic compound that features an oxabicycloheptane core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the methyl group at the 1-position in {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a unique compound for various applications.

Eigenschaften

CAS-Nummer

2740767-97-7

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl)methanol

InChI

InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3

InChI-Schlüssel

YBQLULFEWALDFA-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(CO1)C(C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.